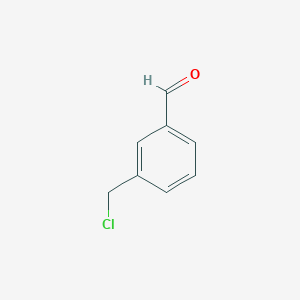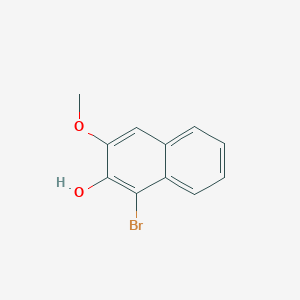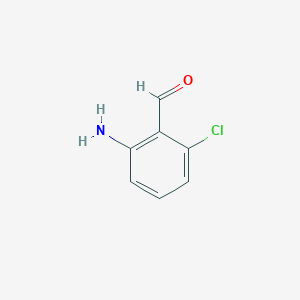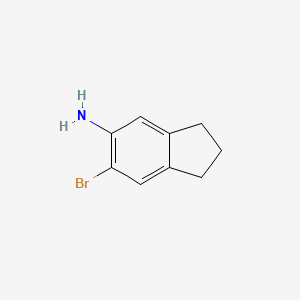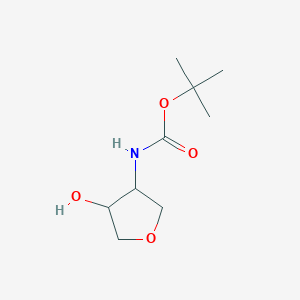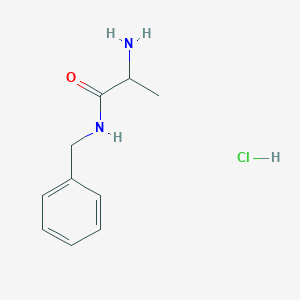
3-Amino-5-phenylthiophene-2-carboxylic acid
Vue d'ensemble
Description
3-Amino-5-phenylthiophene-2-carboxylic acid is a compound that has been studied for its potential in various chemical applications. It is a derivative of thiophene, a heterocyclic compound that is known for its aromaticity and stability due to the sulfur atom in its ring structure. The presence of the amino and carboxylic acid functional groups on the thiophene ring suggests that this compound could be reactive and versatile, making it a candidate for further chemical modifications and applications in drug development, particularly as an anti-tubercular agent .
Synthesis Analysis
The synthesis of related thiophene derivatives has been achieved through various methods. For instance, the Gewald reaction has been utilized to synthesize 2-aminothiophene-3-carboxylates, which are structurally similar to 3-amino-5-phenylthiophene-2-carboxylic acid . Additionally, microwave-assisted synthesis has been reported as an efficient method for producing 2-aminothiophene-3-carboxylic acid derivatives, which could potentially be adapted for the synthesis of the compound . The Strecker and Bucherer-Bergs syntheses have also been employed to produce stereoisomers of 3-aminotetrahydrothiophene-3-carboxylic acids, indicating the possibility of stereoselective synthesis for related compounds .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial in determining their reactivity and potential applications. For example, the crystal and molecular structure of a derivative of (diphenylmethylene-amino) acetic acid revealed a non-planar 2-aza-1,3-butadiene fragment, which could influence the reactivity and interaction of the molecule with biological targets . Although the exact molecular structure of 3-amino-5-phenylthiophene-2-carboxylic acid is not provided, insights can be drawn from related compounds to predict its structural features and reactivity.
Chemical Reactions Analysis
Thiophene derivatives are known to undergo various chemical reactions due to their functional groups. The three-component condensation of 3-aminothiophenes with Meldrum’s acid and aromatic aldehydes has been developed to synthesize substituted 6,7-dihydro-4H-thieno[3,2-b]pyridin-5-ones . This indicates that 3-amino-5-phenylthiophene-2-carboxylic acid could also participate in multi-component condensation reactions, potentially leading to a diverse array of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-amino-5-phenylthiophene-2-carboxylic acid derivatives are influenced by their functional groups and molecular structure. For instance, the anti-tubercular activity of certain 2-amino-5-phenylthiophene-3-carboxylic acid derivatives has been evaluated, and some compounds have shown moderate activity against multidrug-resistant and extensively drug-resistant tuberculosis strains . This suggests that the physical and chemical properties of these derivatives make them suitable for biological activity and drug development.
Applications De Recherche Scientifique
Anti-Tubercular Activity
Research has shown that derivatives of 3-amino-5-phenylthiophene-2-carboxylic acid exhibit promising anti-tubercular activity. A study by Lu et al. (2011) synthesized and evaluated various derivatives for their effectiveness against Mycobacterium tuberculosis. Some compounds demonstrated moderate activity against multidrug-resistant and extensively drug-resistant tuberculosis strains, indicating potential as anti-TB drugs (Lu, Wan, Franzblau, & You, 2011).
Antimicrobial Activity
Compounds derived from 3-amino-5-phenylthiophene-2-carboxylic acid have also been studied for their antimicrobial properties. Prasad et al. (2017) synthesized novel derivatives and evaluated their antibacterial activity, finding them effective against certain strains. This suggests their potential as antimicrobial agents (Prasad, Angothu, Latha, & Nagulu, 2017).
Antibacterial Activity
Further studies have focused on the antibacterial properties of derivatives of 3-amino-5-phenylthiophene-2-carboxylic acid. Research conducted in 2019 demonstrated the effective synthesis of N-benzyl substituted derivatives and their subsequent testing against both Gram-negative and Gram-positive bacteria. Some compounds exhibited good antibacterial activity, suggesting their use in antibacterial therapies (Anonymous, 2019).
Application in Solar Cell Technology
3-Amino-5-phenylthiophene-2-carboxylic acid derivatives have also been explored in the field of solar cell technology. Yoon et al. (2011) studied conductive polymer precursors, including derivatives of 3-amino-5-phenylthiophene-2-carboxylic acid, for their effectiveness in solar cells. Their research indicated that these compounds could enhance solar cell performance, demonstrating their potential in renewable energy technologies (Yoon, Kim, Yoon, Won, & Shim, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-5-phenylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c12-8-6-9(15-10(8)11(13)14)7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADPUALMFMAHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600522 | |
| Record name | 3-Amino-5-phenylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-phenylthiophene-2-carboxylic acid | |
CAS RN |
99972-47-1 | |
| Record name | 3-Amino-5-phenylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

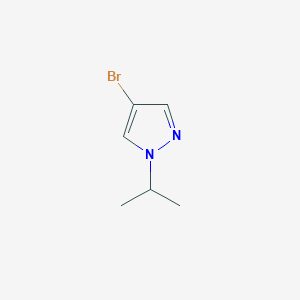

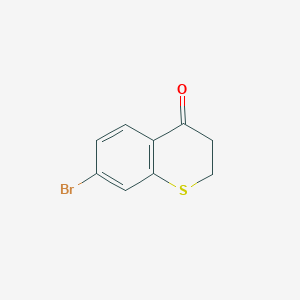

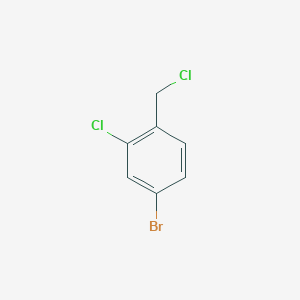
![3-[(1-Benzylpyrrolidin-3-yl)amino]propanenitrile](/img/structure/B1290161.png)
